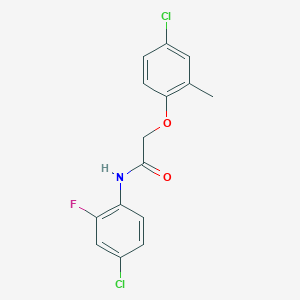![molecular formula C18H22N2O3S B5710249 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)
4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Dimethylamino)sulfonyl]-N-mesitylbenzamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors (HDACi). It was first synthesized in 1999 by Sankyo Co. Ltd. and has since been extensively studied for its potential use in cancer treatment.
作用機序
4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide inhibits the activity of HDAC enzymes by binding to the zinc ion in the active site of the enzyme. This leads to the accumulation of acetylated histones, which results in changes in gene expression. 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has also been shown to inhibit the activity of other proteins, such as HSP90 and DNA methyltransferase, which play a role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to inhibit angiogenesis, which is the growth of new blood vessels that supply nutrients to tumors. 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has been shown to have minimal toxicity in normal cells, which is a desirable characteristic for a potential cancer treatment.
実験室実験の利点と制限
One advantage of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of these enzymes in gene regulation. However, one limitation is its relatively low potency compared to other HDAC inhibitors. This can make it more difficult to achieve the desired effects in cell-based assays.
将来の方向性
There are several future directions for the study of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide. One direction is the development of more potent HDAC inhibitors that can be used in cancer treatment. Another direction is the study of the combination of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the role of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide in epigenetic regulation and its potential use in other diseases, such as neurodegenerative diseases, is an area of future research.
合成法
The synthesis of 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide involves several steps, including the reaction of mesitylene with thionyl chloride to form mesityl chloride, which is then reacted with dimethylamine to form N,N-dimethylamino-mesityl chloride. This intermediate is then reacted with sodium sulfite to form 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide. The purity of the compound is then improved through recrystallization.
科学的研究の応用
4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of HDAC enzymes, which play a role in the regulation of gene expression. HDAC inhibitors such as 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide has been studied in various types of cancer, including leukemia, lymphoma, breast cancer, and prostate cancer.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-10-13(2)17(14(3)11-12)19-18(21)15-6-8-16(9-7-15)24(22,23)20(4)5/h6-11H,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBFBTLAIBNYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(2,4,6-trimethylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate](/img/structure/B5710171.png)

![2-(ethylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5710183.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5710199.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5710207.png)
![N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5710211.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5710217.png)
![3-methyl-7-(3-methylbutyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5710225.png)
![4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5710227.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)
![3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)

![N-[2-(methylthio)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5710283.png)